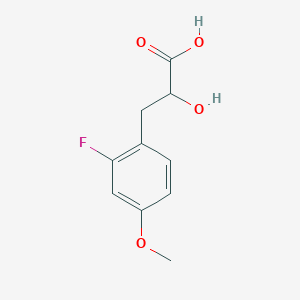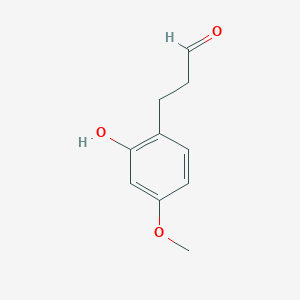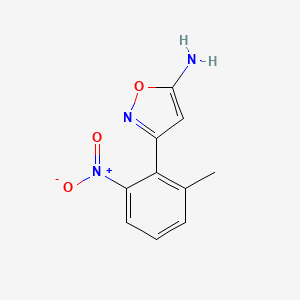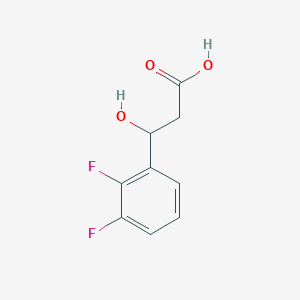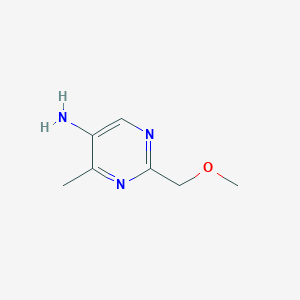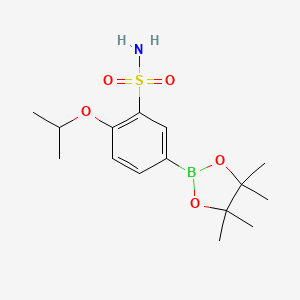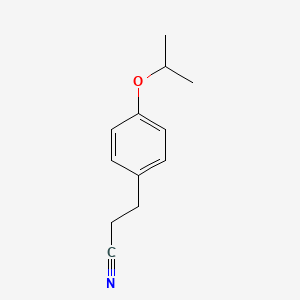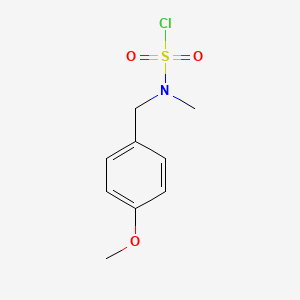
(4-Methoxybenzyl)(methyl)sulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is an organic compound with the molecular formula C9H12ClNO3S It is a sulfamoyl chloride derivative, characterized by the presence of a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)(methyl)sulfamoyl chloride typically involves the reaction of (4-methoxybenzyl)methylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(4-Methoxybenzyl)methylamine+Chlorosulfonic acid→(4-Methoxybenzyl)(methyl)sulfamoyl chloride+HCl
The reaction is usually conducted at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
(4-Methoxybenzyl)(methyl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (4-methoxybenzyl)methylamine and sulfur dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfamide, while hydrolysis would produce (4-methoxybenzyl)methylamine.
科学研究应用
(4-Methoxybenzyl)(methyl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxybenzyl)(methyl)sulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
- (4-Methoxybenzyl)sulfonyl chloride
- (4-Methoxybenzyl)(methyl)sulfamide
- (4-Methoxybenzyl)(methyl)sulfamate
Uniqueness
(4-Methoxybenzyl)(methyl)sulfamoyl chloride is unique due to the presence of both a methoxybenzyl group and a methyl group attached to the sulfamoyl chloride moiety. This structural feature imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
属性
分子式 |
C9H12ClNO3S |
|---|---|
分子量 |
249.72 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3 |
InChI 键 |
BSJMPTUQUMTXLP-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


